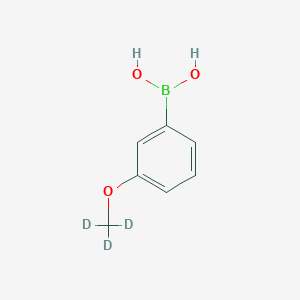

3-Methoxybenzeneboronic acid-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[3-(trideuteriomethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3/i1D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLGFYPSWCMUIV-FIBGUPNXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1)B(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Methoxybenzeneboronic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Methoxybenzeneboronic acid-d3, a deuterated analogue of a valuable building block in organic chemistry. The inclusion of deuterium can offer significant advantages in drug development, including improved metabolic stability and pharmacokinetic profiles. This document outlines a robust synthetic pathway, detailed experimental protocols, and various purification strategies to obtain the target compound with high purity.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the preparation of the deuterated precursor, 3-bromoanisole-d3, via a Williamson ether synthesis. The second step is the conversion of this precursor to the final boronic acid through a lithium-halogen exchange followed by reaction with a borate ester.

Step 1: Synthesis of 3-bromoanisole-d3

The introduction of the deuterated methoxy group is achieved by reacting 3-bromophenol with a deuterated methylating agent, such as methyl-d3 iodide, in the presence of a base. This classic SN2 reaction is known as the Williamson ether synthesis.[1][2]

Experimental Protocol:

-

To a solution of 3-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl-d3 iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-bromoanisole-d3.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

The final step involves the conversion of 3-bromoanisole-d3 to the corresponding boronic acid. This is typically achieved by a lithium-halogen exchange at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate.[3][4]

Experimental Protocol:

-

Dissolve 3-bromoanisole-d3 (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate or trimethyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding aqueous hydrochloric acid (e.g., 1 M HCl) and stir for 1-2 hours.

-

Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Purification of this compound

Arylboronic acids can be challenging to purify due to their tendency to form anhydrides (boroxines) and their amphiphilic nature.[5] Several methods can be employed to purify the crude product.

Acid-Base Extraction

This method takes advantage of the acidic nature of the boronic acid functionality.

Experimental Protocol:

-

Dissolve the crude product in an organic solvent like diethyl ether.

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH) to form the sodium boronate salt, which is water-soluble.

-

Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any neutral impurities.

-

Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the pure boronic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Experimental Protocol:

-

Dissolve the crude boronic acid in a minimal amount of a hot solvent or solvent mixture. Common solvents for arylboronic acids include water, ethanol, or mixtures of ethyl acetate and hexanes.[6]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

Chromatographic purification can be effective, though care must be taken to avoid decomposition on the stationary phase.

Experimental Protocol:

-

Prepare a column with either silica gel or neutral alumina.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

-

Collect the fractions containing the pure product and concentrate them under reduced pressure.

Diethanolamine Adduct Formation

This method involves the formation of a stable, crystalline adduct with diethanolamine, which can be easily separated from impurities.[7][8]

Experimental Protocol:

-

Dissolve the crude boronic acid in a solvent like diethyl ether.

-

Add diethanolamine (1 equivalent) to the solution. The diethanolamine adduct will often precipitate as a white solid.

-

Collect the solid by filtration and wash with cold ether.

-

To regenerate the boronic acid, suspend the adduct in a biphasic mixture of ethyl acetate and water and acidify with 1 M HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure this compound.

Purification Workflow

Caption: Overview of purification strategies for the target compound.

Data Summary

The following tables summarize the key quantitative data for the synthesis of the non-deuterated analogue, 3-Methoxybenzeneboronic acid. This data can serve as a useful reference for the synthesis of the deuterated compound.

Table 1: Reactants and Conditions for the Synthesis of 3-Methoxybenzeneboronic acid

| Reactant/Reagent | Molar Equiv. | Role |

| 3-Bromoanisole | 1.0 | Starting Material |

| n-Butyllithium | 1.1 - 1.2 | Lithiating Agent |

| Triisopropyl borate | 1.2 - 1.5 | Boron Source |

| Tetrahydrofuran | - | Solvent |

| Hydrochloric Acid | - | Quenching Agent |

| Reaction Temperature | -78 °C to RT | Condition |

| Reaction Time | ~12 hours | Condition |

Data adapted from multiple sources describing similar syntheses.[3][4]

Table 2: Reported Yields for the Synthesis of 3-Methoxybenzeneboronic acid

| Reference | Starting Material | Yield (%) |

| ChemicalBook[4] | 3-Bromoanisole | 92.1 |

| Patent US2002/198251[4] | 3-Bromoanisole | Not specified |

Note: The yield for the deuterated analogue is expected to be similar to the non-deuterated version.

Conclusion

This guide provides a detailed framework for the successful synthesis and purification of this compound. The presented protocols are based on established and reliable chemical transformations. Researchers should note that optimization of reaction and purification conditions may be necessary to achieve the desired yield and purity for their specific application. The use of appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, is crucial for the characterization and purity assessment of the final product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Methoxybenzeneboronic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Methoxybenzeneboronic acid and its deuterated isotopologue, 3-Methoxybenzeneboronic acid-d3. This document outlines detailed experimental protocols, presents tabulated NMR data, and includes visualizations of the analytical workflow and the comparative logic between the two compounds. The information herein is intended to assist in the precise structural elucidation and quality control of these valuable chemical entities in research and development settings.

Introduction

3-Methoxybenzeneboronic acid is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of many pharmaceutical compounds and advanced materials. The deuterated version, this compound, where the three protons of the methoxy group are replaced by deuterium atoms, serves as a valuable internal standard in quantitative mass spectrometry-based assays, such as pharmacokinetic studies, due to its similar chemical properties and distinct mass. Accurate characterization of both the non-deuterated and deuterated forms by NMR spectroscopy is crucial for confirming their identity, purity, and structural integrity.

Predicted and Experimental NMR Data

The following tables summarize the experimental ¹H NMR data for 3-Methoxybenzeneboronic acid and the predicted ¹³C NMR data for both 3-Methoxybenzeneboronic acid and its d3-analog. The prediction of the ¹³C NMR spectrum for 3-Methoxybenzeneboronic acid is necessary due to the limited availability of public experimental data. The data for the d3-analog is inferred from the non-deuterated compound, considering the effects of deuterium substitution.

Table 1: ¹H and Predicted ¹³C NMR Data for 3-Methoxybenzeneboronic acid

| Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | - | - | 134.5 |

| 2 | 7.42 | s | - | 122.9 |

| 3 | - | - | - | 159.8 |

| 4 | 7.05 | d | 7.6 | 118.4 |

| 5 | 7.30 | t | 7.6 | 129.5 |

| 6 | 7.38 | d | 7.6 | 127.2 |

| OCH₃ | 3.84 | s | - | 55.3 |

| B(OH)₂ | 8.0-8.2 | br s | - | - |

Note: The chemical shift of the B(OH)₂ protons can be broad and may exchange with residual water in the NMR solvent.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹H Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹³C Multiplicity |

| 1 | - | - | - | 134.5 | s |

| 2 | 7.42 | s | - | 122.9 | s |

| 3 | - | - | - | 159.8 | s |

| 4 | 7.05 | d | 7.6 | 118.4 | s |

| 5 | 7.30 | t | 7.6 | 129.5 | s |

| 6 | 7.38 | d | 7.6 | 127.2 | s |

| OCD₃ | - | - | - | 54.8 | t |

| B(OH)₂ | 8.0-8.2 | br s | - | - | - |

Note: The signal for the OCD₃ protons is absent in the ¹H NMR spectrum. The ¹³C signal for the OCD₃ carbon is expected to appear as a triplet due to coupling with deuterium (I=1) and may be slightly upfield compared to the non-deuterated analog.

Experimental Protocols

A standardized protocol for the NMR analysis of 3-Methoxybenzeneboronic acid and its deuterated analog is provided below. Adherence to this protocol will ensure the acquisition of high-quality, reproducible NMR data.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the boronic acid sample into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. Boronic acids have a tendency to form boroxines (anhydrides) which can lead to complex NMR spectra. Using a solvent like DMSO-d₆ or adding a small amount of D₂O can help to break up these oligomers and simplify the spectrum.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortexing: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectrum to the internal standard or the residual solvent peak.

-

Visualizations

The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationship for comparing the NMR spectra of 3-Methoxybenzeneboronic acid and its d3-analog.

mass spectrometry analysis of deuterated 3-methoxybenzeneboronic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of Deuterated 3-Methoxybenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of analytical chemistry, drug metabolism, and pharmacokinetics (DMPK), the precise quantification of small molecules is paramount. 3-Methoxybenzeneboronic acid is a versatile chemical intermediate used in various synthetic applications, including the development of novel therapeutic agents.[1][2] For its accurate quantification in complex biological matrices, stable isotope-labeled internal standards are considered the gold standard, with deuterated compounds being a common and effective choice.[3][4][5] This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis considerations for the mass spectrometry analysis of 3-methoxybenzeneboronic acid using its deuterated analog, 3-methoxybenzeneboronic acid-d3, as an internal standard.[6]

Core Principles: The Role of Deuterated Internal Standards

The fundamental principle behind using a deuterated internal standard is its chemical identity to the analyte.[4] this compound, where three hydrogen atoms on the methoxy group are replaced with deuterium, is an ideal internal standard. It exhibits nearly identical properties to the non-deuterated analyte during sample preparation, chromatography, and ionization.[4][5] However, its increased mass allows it to be distinguished by the mass spectrometer.[5] By adding a known quantity of the deuterated standard to a sample, it is possible to accurately correct for variations in the analytical process, such as sample preparation losses and matrix effects, thereby ensuring high accuracy and precision in quantification.[3]

Challenges in the Mass Spectrometry of Boronic Acids

The analysis of boronic acids by mass spectrometry is not without its challenges. A primary issue is their propensity to undergo dehydration and cyclization to form boroxines, which are cyclic trimers.[7] This can complicate mass spectra by introducing additional, often unexpected, ions.[8] Furthermore, boronic acids can form adducts with solvents.[9] To mitigate these issues, derivatization is sometimes employed, but modern techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) with optimized conditions can often analyze boronic acids directly, minimizing the formation of these complicating species.[9][10]

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This section outlines a typical workflow for the quantitative analysis of 3-methoxybenzeneboronic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing a known concentration of this compound internal standard.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.[11]

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[11]

2. Liquid Chromatography Conditions A reverse-phase UPLC system is suitable for the separation of 3-methoxybenzeneboronic acid from matrix components.[9]

| Parameter | Recommended Condition |

| LC System | UPLC System (e.g., ACQUITY Premier System) |

| Column | Reversed-phase C18 column (e.g., ACQUITY Premier BEH C18, 1.7 µm)[9] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water[9] |

| Mobile Phase B | Acetonitrile[9] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Begin at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B. |

| Column Temp. | 40 °C |

3. Mass Spectrometry Conditions A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for quantitative bioanalysis.

| Parameter | Recommended Condition |

| MS System | Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQ Absolute) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Data Presentation and Interpretation

Molecular Weights and MRM Transitions The key to MRM analysis is monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[3] The molecular formula for 3-methoxybenzeneboronic acid is C₇H₉BO₃, with a molecular weight of approximately 151.96 g/mol .[12] The deuterated-d3 analog has a molecular weight of approximately 154.98 g/mol .

A common fragmentation pathway for boronic acids involves the loss of water (H₂O).[13] This forms the basis for selecting a robust MRM transition.

Table 1: Molecular Information and Proposed MRM Transitions

| Compound | Molecular Formula | Exact Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Product Ion [M+H-H₂O]⁺ (m/z) | MRM Transition |

| 3-Methoxybenzeneboronic Acid (Analyte) | C₇H₉BO₃ | 152.06 | 153.1 | 135.1 | 153.1 → 135.1 |

| This compound (IS) | C₇H₆D₃BO₃ | 155.08 | 156.1 | 138.1 | 156.1 → 138.1 |

Note: These values are theoretical and should be optimized on the specific mass spectrometer used.

Data Analysis The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[3] A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the analyte in unknown samples is determined from this curve.

Visualizations

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Caption: Correction for matrix effects using a deuterated internal standard.

Caption: Proposed fragmentation pathway for 3-methoxybenzeneboronic acid in ESI+.

Conclusion

The , primarily in its role as an internal standard, is a robust and highly effective method for the accurate quantification of its non-deuterated analog. By understanding the inherent challenges of boronic acid analysis and implementing a carefully optimized LC-MS/MS protocol, researchers can achieve the high levels of sensitivity, selectivity, and reliability required in drug development and other scientific disciplines. The use of a deuterated internal standard is indispensable for mitigating analytical variability, particularly matrix effects, ensuring the generation of high-quality, defensible data.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Isotopic Purity Assessment of 3-Methoxybenzeneboronic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the isotopic purity of 3-Methoxybenzeneboronic acid-d3. The accurate determination of isotopic enrichment is critical for its application as an internal standard in quantitative mass spectrometry-based assays and for mechanistic studies in drug discovery and development. This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation strategies.

Introduction

This compound is the deuterated analog of 3-Methoxybenzeneboronic acid. The incorporation of three deuterium atoms in the methoxy group creates a stable, heavier version of the molecule. This mass shift is essential for its use as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), allowing for precise quantification of the non-deuterated analyte in complex biological matrices.

The isotopic purity of a deuterated compound is a critical parameter, as the presence of partially deuterated or non-deuterated species can interfere with analytical measurements and compromise the accuracy of quantitative results. Therefore, rigorous assessment of the isotopic distribution is a mandatory step in the validation of any batch of this compound intended for use in regulated studies.

Analytical Methodologies

The primary analytical techniques for determining the isotopic purity of deuterated small molecules are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for isotopic analysis due to its ability to separate and quantify ions based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum of the deuterated compound, the relative abundance of each isotopologue (d0, d1, d2, d3, etc.) can be determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy can be employed to assess isotopic purity. ¹H NMR is used to quantify the amount of residual, non-deuterated compound by detecting the signals from the protons at the deuterated positions. Conversely, ²H NMR directly detects the deuterium nuclei, providing information about the location and extent of deuteration.

Quantitative Data Summary

The isotopic purity of this compound is typically reported as the percentage of the desired d3 isotopologue relative to all other isotopologues. The following table summarizes representative quantitative data for a batch of this compound.

| Parameter | Specification | Method |

| Isotopic Purity (d3) | ≥ 98% | Mass Spectrometry |

| Chemical Purity | ≥ 97% | HPLC or ¹H NMR |

| Isotopologue Distribution | Mass Spectrometry | |

| d3 | Typically > 98.5% | |

| d2 | Typically < 1.0% | |

| d1 | Typically < 0.5% | |

| d0 | Typically < 0.1% |

Experimental Protocols

Isotopic Purity Assessment by Mass Spectrometry

This protocol describes the use of liquid chromatography-coupled high-resolution mass spectrometry (LC-HRMS) for the determination of the isotopic purity of this compound.

4.1.1. Materials and Reagents

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC vials

4.1.2. Instrumentation

-

UHPLC system with a C18 column

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source

4.1.3. Procedure

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL with the same solvent mixture.

-

Transfer the final solution to an HPLC vial.

-

-

LC-MS Analysis:

-

LC Method:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS Method:

-

Ionization Mode: ESI positive

-

Scan Range: m/z 100-200

-

Resolution: > 70,000

-

Data Acquisition: Full scan mode

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of the d0, d1, d2, and d3 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue using the following formula: % Isotopologue = (Area of Isotopologue / Sum of all Isotopologue Areas) * 100

-

Figure 1: Workflow for Isotopic Purity Assessment by LC-MS.

Isotopic Purity Assessment by ¹H NMR Spectroscopy

This protocol describes the use of high-field ¹H NMR spectroscopy to determine the level of residual protons in the methoxy group of this compound.

4.2.1. Materials and Reagents

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d6 or CDCl3)

-

Internal standard with a known concentration (e.g., maleic acid)

-

NMR tubes

4.2.2. Instrumentation

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

4.2.3. Procedure

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and a known amount of the internal standard into a vial.

-

Dissolve the mixture in 0.7 mL of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the protons, which is crucial for accurate integration.

-

The region of interest is the chemical shift corresponding to the methoxy protons (around 3.8 ppm for the non-deuterated compound).

-

-

Data Analysis:

-

Integrate the area of the residual methoxy proton signal.

-

Integrate the area of a well-resolved signal from the internal standard.

-

Calculate the amount of the non-deuterated species relative to the internal standard.

-

This value can then be used to confirm the high level of deuteration.

-

Figure 2: Workflow for Isotopic Purity Assessment by ¹H NMR.

Conclusion

The isotopic purity of this compound is a critical quality attribute that must be thoroughly assessed to ensure its suitability for use in sensitive analytical applications. This technical guide has outlined the standard analytical methodologies, including high-resolution mass spectrometry and NMR spectroscopy, for the comprehensive characterization of its isotopic distribution. The provided experimental protocols and workflows serve as a valuable resource for researchers, scientists, and drug development professionals involved in the use and analysis of this important deuterated internal standard. Adherence to these or similar validated methods is essential for generating reliable and accurate quantitative data in regulated and research environments.

Stability of 3-Methoxybenzeneboronic Acid-d3 Under Suzuki Coupling Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 3-Methoxybenzeneboronic acid-d3 under the conditions typically employed in Suzuki-Miyaura cross-coupling reactions. The primary focus is on understanding and mitigating the potential for deuterium loss through protodeboronation, a common side reaction that can impact the isotopic purity of the desired product.

Introduction to Suzuki-Miyaura Coupling and the Challenge of Protodeboronation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.[3]

A critical starting material in many Suzuki couplings is the arylboronic acid. However, a significant and often unavoidable side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This process consumes the boronic acid starting material, reducing the yield of the desired cross-coupled product. In the case of isotopically labeled compounds such as this compound, protodeboronation leads to the loss of the deuterium label, compromising the isotopic integrity of the final product.

The propensity for protodeboronation is influenced by several factors, including the electronic properties of the boronic acid, the reaction conditions (base, solvent, temperature), and the catalyst system employed.[5][6][7] Electron-rich arylboronic acids, like 3-methoxybenzeneboronic acid, are particularly susceptible to this side reaction.[5]

The Suzuki-Miyaura Catalytic Cycle and the Competing Protodeboronation Pathway

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. A simplified representation of this cycle, along with the competing protodeboronation pathway, is illustrated below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility of 3-Methoxybenzeneboronic Acid-d3 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxybenzeneboronic acid-d3. Given the limited availability of specific quantitative solubility data for the deuterated form of this compound, this document leverages data from its non-deuterated analog, 3-Methoxybenzeneboronic acid, to provide qualitative solubility information and outlines detailed experimental protocols for researchers to determine precise solubility values.

Qualitative Solubility Profile

Based on the general solubility trends of phenylboronic acids, 3-Methoxybenzeneboronic acid is expected to exhibit solubility in a range of common organic solvents. The presence of the methoxy group influences its polarity and hydrogen bonding capabilities. It is important to note that deuteration is not expected to significantly alter the solubility profile compared to the non-deuterated analog.

For initial experimental design, a qualitative assessment suggests the following solubility behavior:

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Alcohols | Methanol, Ethanol | High |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High |

| Esters | Ethyl acetate | Moderate |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate |

| Aromatic | Toluene, Benzene | Low to Moderate |

| Apolar Alkanes | Hexanes, Heptane | Low |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |

Experimental Protocol for Solubility Determination: Shake-Flask Method (OECD 105)

A standard and reliable method for determining the solubility of a compound in a specific solvent is the shake-flask method. This protocol is suitable for compounds with solubilities above 0.01 g/L.

Materials:

-

This compound

-

High-purity organic solvents of choice

-

Analytical balance

-

Volumetric flasks

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing the chosen organic solvent. The excess solid should be visually present to ensure saturation.

-

Prepare a minimum of three replicate flasks for each solvent.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.[1]

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand in the temperature-controlled bath to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a suitable speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or GC.[1]

-

-

Calculation:

-

Calculate the solubility as the average concentration from the replicate flasks. The solubility is typically expressed in g/L or mg/mL.

-

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

References

Navigating the Isotopic Landscape: A Technical Guide to the Physicochemical Properties of Deuterated Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium into lead compounds has emerged as a powerful tool to modulate pharmacokinetic and pharmacodynamic profiles. Arylboronic acids, valued for their versatile reactivity and presence in several approved drugs, are prime candidates for deuteration. This technical guide provides an in-depth exploration of the core physicochemical properties of deuterated arylboronic acids, offering a framework for their systematic evaluation. While extensive experimental data for a wide range of deuterated arylboronic acids remains nascent, this guide outlines the foundational principles of deuterium's influence and details the experimental protocols necessary for their precise characterization.

The Deuterium Effect: A Subtle Shift with Significant Consequences

The substitution of protium (¹H) with deuterium (²H) introduces a subtle yet significant change in the mass and vibrational energy of chemical bonds. This "deuterium effect" can manifest in several key physicochemical properties critical to a molecule's behavior in biological systems.[1][2]

-

Acidity (pKa): The pKa of a molecule is a measure of its acidity and influences its ionization state at a given pH. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[3] This can lead to a slight decrease in the acidity of deuterated compounds, resulting in a small increase in their pKa.[4][5] While often minor, this shift can impact solubility, membrane permeability, and receptor-ligand interactions.

-

Lipophilicity (logP/logD): Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Deuteration can subtly alter a molecule's polarity and intermolecular interactions, potentially leading to minor changes in its logP or logD values.[6]

-

Solubility: The solubility of a drug candidate in aqueous and organic media is fundamental to its formulation and bioavailability. Changes in acidity and lipophilicity due to deuteration can, in turn, affect a compound's solubility.[3]

-

Stability: Arylboronic acids are known to be susceptible to degradation pathways such as protodeboronation and oxidation.[1][7] The stronger C-D bond can enhance the metabolic stability of drug molecules by slowing down metabolism at the site of deuteration.[2] This kinetic isotope effect is a primary driver for the use of deuteration in drug design.

Quantitative Physicochemical Data of Arylboronic Acids

The following tables provide a comparative summary of key physicochemical properties for a model arylboronic acid, phenylboronic acid, and its deuterated analog. It is important to note that comprehensive experimental data for a wide range of deuterated arylboronic acids is not yet readily available in the public domain. The values for the deuterated compound are based on limited available information and theoretical considerations. Researchers are strongly encouraged to experimentally determine these properties for their specific deuterated arylboronic acids of interest using the protocols outlined in this guide.

Table 1: Acidity (pKa) of Phenylboronic Acid and its Deuterated Analog

| Compound | Structure | pKa (in water) |

| Phenylboronic Acid | C₆H₅B(OH)₂ | 8.83[8] |

| Phenyl-d₅-boronic Acid | C₆D₅B(OH)₂ | Value not experimentally determined in literature |

Table 2: Lipophilicity (logP) of Phenylboronic Acid and its Deuterated Analog

| Compound | Structure | logP |

| Phenylboronic Acid | C₆H₅B(OH)₂ | Value not explicitly stated in search results |

| Phenyl-d₅-boronic Acid | C₆D₅B(OH)₂ | Value not experimentally determined in literature |

Table 3: Aqueous Solubility of Phenylboronic Acid and its Deuterated Analog

| Compound | Structure | Aqueous Solubility |

| Phenylboronic Acid | C₆H₅B(OH)₂ | 10 g/L (20 °C)[8] |

| Phenyl-d₅-boronic Acid | C₆D₅B(OH)₂ | Soluble in organic solvents[9] |

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is paramount in drug development. The following section details established methodologies for determining the pKa, solubility, and lipophilicity of deuterated arylboronic acids.

Determination of Acidity (pKa)

1. Potentiometric Titration

This is a high-precision technique for determining pKa values.[10]

-

Principle: A solution of the arylboronic acid is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

-

Methodology:

-

Preparation: Prepare a solution of the deuterated arylboronic acid of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). Ensure the solution is free of carbonate.

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

-

2. UV-Vis Spectrophotometric Titration

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

-

Principle: The absorbance of a solution of the arylboronic acid is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

-

Methodology:

-

Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2-12). Prepare a stock solution of the deuterated arylboronic acid in a suitable solvent (e.g., DMSO).

-

Measurement: Add a small aliquot of the stock solution to each buffer solution in a 96-well plate or individual cuvettes to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer.

-

Data Acquisition: Record the UV-Vis spectrum (e.g., 220-400 nm) for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

-

Determination of Solubility

1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

-

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is detected, often by nephelometry (light scattering) or by measuring the concentration of the remaining dissolved compound after filtration.

-

Methodology:

-

Preparation: Prepare a stock solution of the deuterated arylboronic acid in DMSO (e.g., 10 mM).

-

Assay: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate.

-

Incubation and Measurement: The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature. The amount of precipitate can be quantified by measuring the turbidity of the solution using a nephelometer. Alternatively, the solution can be filtered, and the concentration of the dissolved compound in the filtrate determined by LC-MS/MS or UV-Vis spectroscopy.

-

2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

-

Principle: An excess amount of the solid compound is equilibrated with a solvent over an extended period. The concentration of the dissolved compound in the saturated solution is then determined.

-

Methodology:

-

Preparation: Add an excess amount of the solid deuterated arylboronic acid to a vial containing a known volume of the desired solvent (e.g., water, buffer).

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the deuterated arylboronic acid in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Determination of Lipophilicity (logP)

Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient (logP).

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

-

Methodology:

-

Preparation: Prepare a solution of the deuterated arylboronic acid in either water or n-octanol.

-

Partitioning: Add a known volume of this solution to a vial containing a known volume of the other solvent (pre-saturated with the first solvent).

-

Equilibration: The vial is sealed and shaken vigorously for a set period to allow for partitioning between the two phases, followed by a period of rest to allow the phases to separate completely. Centrifugation can be used to aid separation.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Visualizing the Physicochemical Assessment Workflow

The systematic evaluation of physicochemical properties is a critical component of the drug discovery pipeline. The following diagram, generated using the DOT language, illustrates a generalized workflow for this process.

Caption: Workflow for Physicochemical Profiling.

Conclusion

The incorporation of deuterium into arylboronic acids represents a promising strategy in drug design. A thorough understanding and experimental determination of their physicochemical properties are essential for successful lead optimization and candidate selection. While comprehensive datasets on deuterated arylboronic acids are still being established, the principles of deuterium isotope effects and the robust experimental protocols detailed in this guide provide a solid foundation for researchers to navigate this exciting area of medicinal chemistry. The systematic application of these methodologies will undoubtedly accelerate the development of novel, safer, and more effective deuterated therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium isotope effects on noncovalent interactions between molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. clearsynthdeutero.com [clearsynthdeutero.com]

- 10. scispace.com [scispace.com]

Commercial Sources and Technical Applications of High-Purity 3-Methoxybenzeneboronic acid-d3: A Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of 3-Methoxybenzeneboronic acid-d3.

This technical guide provides a comprehensive overview of the commercial sources for high-purity this compound (CAS Number: 2241867-05-8). It is designed to assist researchers, particularly those in drug discovery and development, in sourcing this critical reagent and understanding its primary applications. The guide details supplier specifications, typical experimental protocols, and the logical workflows where this deuterated compound is instrumental.

Introduction to this compound

This compound is the deuterated analog of 3-methoxybenzeneboronic acid. The replacement of the three hydrogen atoms on the methoxy group with deuterium (a stable, heavy isotope of hydrogen) makes it an invaluable tool in modern analytical and synthetic chemistry. Its primary applications lie in its use as an internal standard for quantitative mass spectrometry and as a building block in the synthesis of isotopically labeled molecules for metabolic studies. Deuterated compounds are chemically almost identical to their non-deuterated counterparts but are easily distinguishable by mass-sensitive detectors, which is the foundational principle of their utility.[1]

Commercial Availability and Specifications

Several chemical suppliers specialize in stable isotope-labeled compounds and offer this compound. The purity and isotopic enrichment of the compound are critical parameters for its effective use. High chemical purity ensures that no impurities interfere with the analysis or reaction, while high isotopic enrichment is crucial for accurate quantification and to avoid cross-talk with the non-labeled analyte in mass spectrometry.[]

Below is a summary of prominent commercial suppliers and their available data for this compound.

| Supplier | Catalog Number | CAS Number | Stated Purity | Isotopic Purity | Notes |

| MedChemExpress | HY-W000854S | 2241867-05-8 | High Purity (Specific % not consistently listed on product page, but example COAs show >98% for similar compounds)[3][4] | Information typically available on Certificate of Analysis. | Offers reference standards and isotope-labeled compounds.[3] |

| BOC Sciences | BLP-0114 | 2241867-05-8 | 95%[4] | Information typically available on Certificate of Analysis. | Provides a wide range of research chemicals and biochemicals.[] |

| Cayman Chemical | N/A (Custom Synthesis Possible) | 2241867-05-8 | Typically ≥98% for deuterated standards.[6] | Detailed information provided on batch-specific Certificate of Analysis.[7][8] | A leading supplier of high-purity reference standards, including deuterated compounds.[7] |

| TLC Pharmaceutical Standards | N/A (Custom Synthesis Possible) | 2241867-05-8 | High Purity with extensive COA.[9] | Detailed information provided on batch-specific Certificate of Analysis.[9] | Specializes in custom synthesis of isotopically labeled APIs and metabolites.[9] |

Note: Availability and specifications are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to obtain precise purity and isotopic enrichment data.

Core Applications and Experimental Protocols

The utility of this compound is centered on two key experimental areas: its use as an internal standard in pharmacokinetic studies and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Application as an Internal Standard in LC-MS/MS

In pharmacokinetic (PK) and drug metabolism (DM) studies, accurate quantification of a drug candidate in biological matrices (like plasma or urine) is essential.[10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this, and the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[10] The deuterated standard is chemically identical to the analyte, meaning it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects (ion suppression or enhancement).[10] Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, their peak area ratio allows for precise and accurate quantification.[]

This protocol is a general example and should be optimized for the specific analyte and matrix.

-

Preparation of Solutions:

-

Prepare a 1 mg/mL stock solution of the non-labeled analyte and the this compound internal standard (IS) in methanol.

-

Create a series of calibration standards by spiking blank plasma with the analyte stock solution at various concentrations.

-

Prepare a working solution of the IS at a concentration that provides a stable and appropriate response in the mass spectrometer (e.g., 50 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of a plasma sample (calibrant, quality control, or unknown), add 150 µL of acetonitrile containing the IS working solution.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the clear supernatant to a new vial or 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A UPLC or HPLC system.

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

MRM Transitions: Monitor a specific precursor-to-product ion transition for the analyte and for the deuterated internal standard.

-

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[11] By using this compound, researchers can introduce a deuterium-labeled methoxyphenyl group into a target molecule. This is particularly useful in drug discovery for synthesizing deuterated versions of drug candidates or their metabolites. These labeled molecules can then be used to study metabolic pathways, as the deuterium label allows for easy tracking of the molecule's fate in biological systems.[12]

This protocol is a general example and requires optimization based on the specific substrates.

-

Reaction Setup:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature typically between 80-100 °C.

-

Stir the reaction vigorously for the required time, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired deuterated biaryl compound.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the primary applications of this compound.

Caption: Workflow for Pharmacokinetic Analysis using a Deuterated Internal Standard.

Caption: Workflow for Synthesis of Labeled Compounds via Suzuki-Miyaura Coupling.

Conclusion

High-purity this compound is a readily available and essential tool for researchers in drug development and organic synthesis. Its primary roles as a high-fidelity internal standard for LC-MS/MS-based bioanalysis and as a synthetic precursor for creating deuterium-labeled molecules are well-established. When sourcing this reagent, it is critical for researchers to obtain a batch-specific Certificate of Analysis to ensure both high chemical purity and isotopic enrichment, which are paramount for generating reliable and reproducible experimental data. The protocols and workflows provided herein serve as a foundational guide for the effective implementation of this versatile chemical in a research setting.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Cayman Reference Materials | LGC Standards [lgcstandards.com]

- 8. caymanchem.com [caymanchem.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. caymanchem.com [caymanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Handling and Storage of 3-Methoxybenzeneboronic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential recommendations for the proper handling and storage of 3-Methoxybenzeneboronic acid-d3. Adherence to these guidelines is critical to maintain the compound's isotopic purity, chemical stability, and overall integrity, ensuring the reliability and accuracy of experimental results.

Introduction

This compound is a deuterated analogue of 3-Methoxybenzeneboronic acid, commonly utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The deuterium labeling also allows its use as a tracer in metabolic research[1][2]. The stability of the deuterium label and the boronic acid functional group is paramount for its effective use. Improper handling and storage can lead to degradation and isotopic exchange, compromising experimental outcomes.

Storage Recommendations

The primary objectives for storing this compound are to prevent degradation of the boronic acid moiety and to avoid deuterium-hydrogen (H/D) exchange.

Solid-State Storage

For long-term storage, this compound should be stored as a solid under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or below[3] | Minimizes chemical degradation and slows down any potential solid-state reactions. |

| Atmosphere | In a desiccator under an inert atmosphere (e.g., argon or nitrogen)[4] | Boronic acids are sensitive to moisture, which can lead to the formation of boroxines (anhydrides) or other degradation products. An inert atmosphere prevents oxidation.[4] |

| Light | Protected from light in an amber vial[3][4] | Many organic compounds are light-sensitive and can undergo photodegradation.[4] |

| Container | Tightly sealed vial | Prevents absorption of atmospheric moisture. |

Solution Storage

The storage of this compound in solution requires careful consideration of the solvent to prevent H/D exchange.

| Solvent Type | Storage Temperature | Duration | Rationale & Best Practices |

| Aprotic Solvents (e.g., Acetonitrile, DMSO, Ethyl Acetate) | -20°C or below[3] | Medium to Long-term (Months to a Year+)[3] | Aprotic solvents are recommended to prevent deuterium-hydrogen exchange.[3] Solutions should be stored in tightly sealed amber vials to prevent solvent evaporation and protect from light.[3] Repeated freeze-thaw cycles should be minimized. |

| Aprotic Solvents | 2-8°C | Short to Medium-term (Weeks to Months)[3] | Offers a convenient storage option for frequently used stock solutions. Protection from light and a tight seal are crucial. |

| Aqueous/Protic Solvents (e.g., Methanol, Water) | 2-8°C | Short-term (Hours to Days)[3] | Not recommended for long-term storage. [3] Protic solvents, especially under acidic or basic conditions, can catalyze the exchange of deuterium atoms with protons from the solvent, compromising isotopic purity.[3][4] Solutions should be prepared fresh as needed for immediate use.[3] |

Handling Procedures

Proper handling techniques are essential to maintain the quality of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, the following PPE should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.[5][6]

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities of powder, a dust mask (e.g., N95) or a respirator should be used to avoid breathing dust.[5][6]

-

Body Protection: A laboratory coat or other suitable protective clothing.[6]

General Handling Precautions

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][7]

-

Avoid the formation of dust and aerosols.[7]

-

Avoid contact with incompatible materials such as strong acids and bases.[5]

Experimental Protocols

Preparation of Stock and Working Solutions

A general procedure for the accurate preparation of stock and working solutions is as follows:

-

Equilibration: Allow the vial containing solid this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Dissolution: Reconstitute the solid in a high-purity aprotic solvent (e.g., acetonitrile, DMSO) to a desired concentration. Gentle vortexing or sonication can aid in complete dissolution.[3]

-

Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C for long-term storage.[3]

-

Preparation of Working Solutions: On the day of the experiment, allow the stock solution to warm to room temperature. Perform serial dilutions with an appropriate solvent to achieve the desired concentration for your analytical method.[3]

Visualized Workflows and Pathways

Recommended Handling and Storage Workflow

The following diagram outlines the recommended workflow for the proper handling and storage of this compound.

References

An In-depth Technical Guide on the Potential Anhydride Formation in 3-Methoxybenzeneboronic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential for anhydride formation in 3-Methoxybenzeneboronic acid-d3. Boronic acids are known to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines. This phenomenon is a critical consideration in the handling, storage, and application of boronic acid derivatives, particularly in fields requiring high purity and well-defined stoichiometry, such as drug development and organic synthesis.

Core Concepts of Boronic Acid Anhydride Formation

Boronic acids exist in a dynamic equilibrium with their corresponding boroxine anhydrides. This equilibrium is influenced by several factors, including temperature, solvent, concentration, and the presence of water. The formation of the boroxine is a dehydration process where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[1][2]

The general equilibrium can be represented as follows:

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

For this compound, the equilibrium would be between the deuterated boronic acid and its corresponding trimeric anhydride. The presence of the methoxy group, an electron-donating group, can influence the electronic properties of the boron atom and potentially affect the position of this equilibrium.[2] It is generally understood that electron-donating groups can support the formation of the boroxine.[2]

It is important to note that for many applications, such as Suzuki-Miyaura cross-coupling reactions, the presence of the boroxine anhydride is often not detrimental as it can readily hydrolyze back to the active boronic acid under the reaction conditions.[3] However, for applications where precise stoichiometry is crucial, understanding and controlling this equilibrium is paramount.

Quantitative Data on Anhydride Formation

Table 1: Thermodynamic Parameters for the Anhydride Formation of this compound

| Parameter | Value | Conditions |

| Equilibrium Constant (Keq) | To be determined | Specify solvent, temperature |

| Standard Enthalpy Change (ΔH°) | To be determined | kJ/mol |

| Standard Entropy Change (ΔS°) | To be determined | J/mol·K |

| Standard Gibbs Free Energy Change (ΔG°) | To be determined | kJ/mol at a specific temperature |

Table 2: Stability of this compound under Various Conditions

| Condition | Time | % Anhydride Formation | Analytical Method |

| Storage at 25°C, ambient humidity | 1 week | To be determined | ¹¹B NMR |

| 1 month | To be determined | ¹¹B NMR | |

| 6 months | To be determined | ¹¹B NMR | |

| Storage at 40°C, 75% RH | 1 week | To be determined | ¹¹B NMR |

| 1 month | To be determined | ¹¹B NMR | |

| Heating at 80°C in vacuo | 1 hour | To be determined | ¹¹B NMR, TGA |

| 4 hours | To be determined | ¹¹B NMR, TGA |

Experimental Protocols

To quantitatively assess the potential for anhydride formation in this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification of Anhydride

NMR spectroscopy is a powerful tool for distinguishing between the boronic acid and its boroxine anhydride in solution. Both ¹H and ¹¹B NMR can be utilized.

-

¹¹B NMR Spectroscopy: This is the most direct method for observing the different boron species.

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable anhydrous deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube under an inert atmosphere (e.g., nitrogen or argon).

-

Instrumentation: A high-field NMR spectrometer equipped with a boron-sensitive probe.

-

Data Acquisition: Acquire a quantitative ¹¹B NMR spectrum. The boronic acid will typically show a signal around δ 28-30 ppm, while the boroxine anhydride will appear slightly downfield, around δ 31-33 ppm.[4] The boroxine signal is often broader due to a shorter spin-spin relaxation time.[5]

-

Quantification: The relative ratio of the boronic acid to the boroxine can be determined by integrating the respective signals.

-

-

¹H NMR Spectroscopy: While the deuterium substitution on the methoxy group will simplify the spectrum, changes in the aromatic region can also be used to distinguish between the acid and the anhydride.

-

Sample Preparation: As described for ¹¹B NMR.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. The chemical shifts of the aromatic protons will likely differ slightly between the boronic acid and the boroxine.

-

Quantification: By identifying unique, well-resolved signals for both species, their relative concentrations can be determined through integration.

-

Karl Fischer Titration for Water Content Determination

Karl Fischer titration is the standard method for accurately determining the water content of a sample.[3][6] This is crucial as the amount of water present is directly related to the position of the boronic acid-boroxine equilibrium.

-

Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).[6][7]

-

Sample Preparation: A precisely weighed sample of this compound is introduced into the titration cell containing a Karl Fischer reagent.

-

Titration: The titrator automatically adds a solution of iodine until all the water in the sample has been consumed.

-

Calculation: The instrument calculates the water content based on the amount of iodine solution used. The theoretical water loss upon complete conversion to the boroxine can be calculated and compared to the experimental value.

Thermogravimetric Analysis (TGA) for Thermal Stability and Dehydration Profile

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the temperature at which dehydration (anhydride formation) occurs and to quantify the associated mass loss.

-

Instrumentation: A thermogravravimetric analyzer.

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in the TGA pan.

-

Analysis: The sample is heated at a controlled rate under a controlled atmosphere (e.g., nitrogen). The resulting TGA curve will show a weight loss step corresponding to the loss of water upon conversion to the boroxine.[1][8] The temperature at the onset of this weight loss indicates the thermal stability of the boronic acid with respect to dehydration.

Visualizations

Signaling Pathway of Anhydride Formation

Caption: Equilibrium between this compound and its boroxine anhydride.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing anhydride formation in this compound.

References

Methodological & Application

Application Notes: High-Throughput Quantification of 3-Methoxybenzeneboronic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 3-Methoxybenzeneboronic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 3-Methoxybenzeneboronic acid-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for clinical and pharmaceutical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

3-Methoxybenzeneboronic acid is a key building block in organic synthesis and is utilized in the development of various pharmaceutical compounds.[1][2] Accurate quantification of this and related small molecules in biological matrices is crucial for pharmacokinetic and toxicodynamic studies in drug development. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1]

A significant challenge in LC-MS/MS-based bioanalysis is the potential for variability introduced during sample preparation, chromatographic separation, and ionization, often referred to as matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for these variations. A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization suppression or enhancement, thereby providing a reliable basis for quantification.[3] this compound is an ideal internal standard for 3-Methoxybenzeneboronic acid as it shares the same physicochemical properties but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

This application note provides a detailed protocol for the extraction and quantification of 3-Methoxybenzeneboronic acid from human plasma, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

3-Methoxybenzeneboronic acid (Analyte)

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples at room temperature.

-

Prepare a working internal standard solution of this compound in methanol at a concentration of 100 ng/mL.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 150 µL of the internal standard working solution to the plasma sample.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: UHPLC system

-

Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[5]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10% to 90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90% to 10% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Methoxybenzeneboronic acid: Precursor ion (Q1) m/z 151.0 -> Product ion (Q3) m/z 107.0

-

This compound: Precursor ion (Q1) m/z 154.0 -> Product ion (Q3) m/z 110.0

-

-

Key MS Parameters:

-

IonSpray Voltage: -4500 V

-